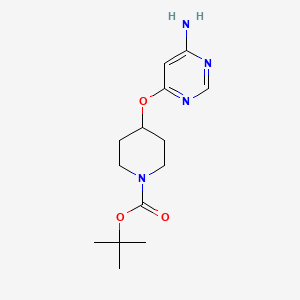

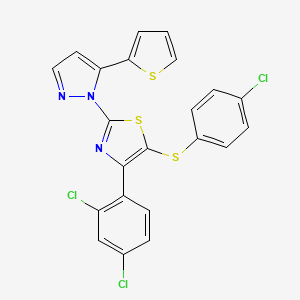

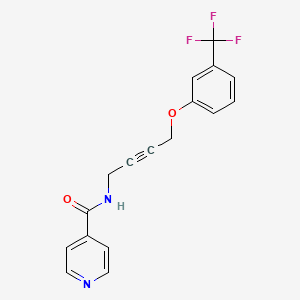

![molecular formula C18H18N2O3 B2689582 2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid CAS No. 3626-95-7](/img/structure/B2689582.png)

2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a useful reagent for labeling proteins or peptides through their amino-groups by forming stable peptide bonds . The succinimidyl ester is reactive with terminal amines or lysines of peptides and other nucleophiles for fluorescent studies of proteins .

Molecular Structure Analysis

The molecular formula of the compound is C19H18N4O4 . The IUPAC name is 2,5-dioxopyrrolidin-1-yl 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}benzoate .Chemical Reactions Analysis

The succinimidyl ester is reactive with terminal amines or lysines of peptides and other nucleophiles for fluorescent studies of proteins . Its fluorescent properties make it an ideal long wavelength quencher and it has been utilized as an acceptor chromophore in FRET studies .Physical And Chemical Properties Analysis

The compound is soluble in DMSO . It is moisture sensitive and incompatible with oxidizing agents and heat .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis of Heterocyclic Derivatives

Used in the synthesis of bis-heterocyclic amine and carboxamide derivatives, with discussions on mechanisms for new compound formation (Abdelrazek et al., 2012).

Formation of Novel Chalcone Linked Imidazolones

Synthesized for potential antimicrobial and antioxidant agents, showing biological activity (Sadula et al., 2014).

Modification of Polymers

Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Modified using a variety of amine compounds for improved swelling properties and thermal stability, indicating use in medical applications (Aly & El-Mohdy, 2015).

Polymer Functionalization

Demonstrated use in the functional modification of poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and antibacterial properties (Aly & El-Mohdy, 2015).

Optical and Thermal Properties

Non-Linear Optical Material

Investigated for its potential use as a non-linear optical material due to its first hyperpolarizability (Singh et al., 2014).

Single Crystal Growth for Opto-Electronic Applications

Studied for large single crystal growth, showing potential for opto-electronic applications due to thermal stability and quantum yield properties (Gupta & Singh, 2015).

Polymerization and Material Synthesis

Polymerizable Monomer Synthesis

Prepared as a polymerizable monomer, with studies on the yield optimization under different reaction conditions (Chen Ping, 2012).

Preparation of Fluorescent Polystyrene

Used for the preparation of fluorescent polystyrene, demonstrating strong green-light emission and responsiveness to metal cations (Zhou et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-20(2)15-10-8-13(9-11-15)12-16(18(22)23)19-17(21)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21)(H,22,23)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCIVCRKLRBKES-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

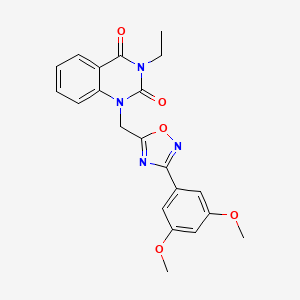

![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2689509.png)

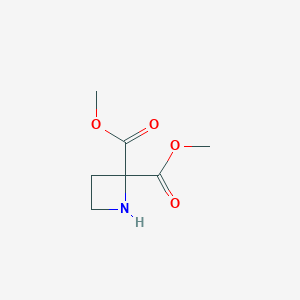

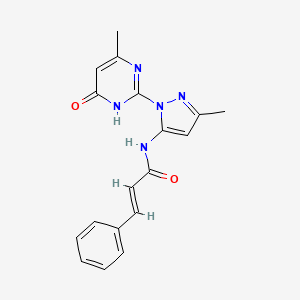

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2689511.png)

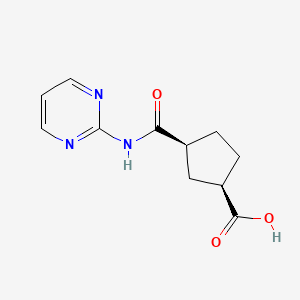

![Sodium;2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2689512.png)

![(4-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2689516.png)